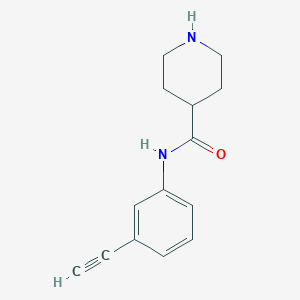

N-(3-ethynylphenyl)piperidine-4-carboxamide

Description

Background on Piperidine Derivatives in Drug Discovery

Piperidine, a six-membered heterocyclic amine, is a privileged scaffold in pharmaceutical design. Over 70 commercialized drugs incorporate piperidine or its derivatives, spanning therapeutic areas such as central nervous system (CNS) modulation, anticoagulation, and oncology. For instance, paroxetine (a selective serotonin reuptake inhibitor) and haloperidol (an antipsychotic) exemplify piperidine’s versatility. The scaffold’s adaptability arises from its ability to adopt multiple conformations, enabling interactions with diverse biological targets.

Recent synthetic innovations have expanded the repertoire of piperidine derivatives. The Yu group’s cycloisomerization of 1,7-ene-dienes and Feng et al.’s nickel-catalyzed intramolecular Alder-ene reaction exemplify methods to access trans-divinylpiperidines and hydroquinoline derivatives, respectively. Such advancements underscore the scaffold’s synthetic flexibility, facilitating the development of structurally complex analogs like N-(3-ethynylphenyl)piperidine-4-carboxamide.

Rationale for Studying N-(3-Ethynylphenyl)piperidine-4-carboxamide

This compound combines two pharmacophoric elements: a piperidine-4-carboxamide core and a 3-ethynylphenyl substituent. Piperidine-4-carboxamides are recognized for their affinity toward sigma receptors, which are implicated in neurological disorders and cancer. For example, a tetrahydroquinoline-derived piperidine-4-carboxamide exhibited a Ki of 3.7 nM for sigma-1 receptors, highlighting the scaffold’s potential. The ethynyl group, meanwhile, introduces rigidity and enables click chemistry applications, offering avenues for bioconjugation or probe development.

Structurally, N-(3-ethynylphenyl)piperidine-4-carboxamide (C14H16N2O, MW 228.29 g/mol) features a chiral center at the piperidine ring’s 3-position in its (R)-enantiomer. Its acetylated derivative, 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide (C16H18N2O2, MW 270.33 g/mol), demonstrates how minor modifications alter physicochemical properties. The following table contrasts key molecular attributes:

| Property | N-(3-Ethynylphenyl)piperidine-4-carboxamide | 1-Acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide |

|---|---|---|

| Molecular Formula | C14H16N2O | C16H18N2O2 |

| Molecular Weight (g/mol) | 228.29 | 270.33 |

| Key Functional Groups | Ethynyl, carboxamide | Ethynyl, carboxamide, acetyl |

| Synthetic Utility | Cross-coupling reactions | Probe development via acetylation |

The ethynyl moiety’s role extends beyond structural novelty. In calcium carbide-mediated syntheses, acetylene groups participate in cuprum iodide-catalyzed cyclizations, forming piperidine derivatives via ketimine intermediates. This suggests that N-(3-ethynylphenyl)piperidine-4-carboxamide could serve as a precursor for diversifying piperidine libraries through alkyne-azide cycloadditions or Sonogashira couplings.

Properties

IUPAC Name |

N-(3-ethynylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-2-11-4-3-5-13(10-11)16-14(17)12-6-8-15-9-7-12/h1,3-5,10,12,15H,6-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIVXXIBELQSDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(3-ethynylphenyl)piperidine-4-carboxamide typically begins with commercially available starting materials such as 3-ethynylaniline and piperidine-4-carboxylic acid.

Reaction Steps:

Industrial Production Methods:

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-ethynylphenyl)piperidine-4-carboxamide can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced at the carboxamide group to form the corresponding amine.

Substitution: The ethynyl group can participate in substitution reactions, such as Sonogashira coupling, to introduce various substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Palladium catalysts and copper co-catalysts are typically used in Sonogashira coupling reactions.

Major Products:

Oxidation: Oxidized derivatives of the ethynyl group.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

The applications of N-(3-ethynylphenyl)piperidine-4-carboxamide are primarily in scientific research, spanning chemistry, medicine, and materials science. Its role as a building block in synthesizing complex molecules, investigation for therapeutic properties, and use in developing new materials highlight its versatility.

Scientific Research Applications

Chemistry

this compound serves as a fundamental building block in chemical synthesis, enabling the creation of more intricate molecular structures.

Medicine

This compound is under investigation for its potential therapeutic applications, including its use as a drug candidate for various diseases. In the development of drugs for hyperproliferative disorders, N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine, which shares a structural component with this compound, has been explored. This related compound is used in treating cancers, including renal, liver, kidney, bladder, breast, gastric, esophageal, laryngeal, ovarian, colorectal, prostate, pancreatic, and lung cancers . It is also used for hyperplastic conditions like psoriasis and benign prostatic hyperplasia .

Industry

In industry, this compound is utilized in the creation of novel materials that possess specific properties, such as enhanced conductivity or reactivity.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The piperidine ring can interact with hydrophobic pockets, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Anti-Angiogenic and Anticancer Analogs

Key analogs with antiangiogenic activity include N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide ().

- Structural Features: A pyrimidinylamino-phenyl group enhances DNA cleavage and antiangiogenic activity.

Comparison Table 1: Anti-Angiogenic Analogs

Comparison Table 2: Antiviral Analogs

| Compound Name | Target/Mechanism | Key Pharmacokinetic Property | Reference |

|---|---|---|---|

| TAK-220 (5m) | CCR5 antagonist | 29% oral bioavailability in monkeys | |

| HCV Inhibitors () | HCV entry stage | >99.8% purity, 57–61% yield |

Kinase Inhibitors

AZD5363 () is a pyrrolopyrimidine-based Akt inhibitor:

- Structural Features : 4-Chlorophenyl and hydroxypropyl groups enhance selectivity over ROCK kinases.

- Activity: EC₅₀ < 10 nM (Akt inhibition), tumor growth suppression in xenograft models .

Biological Activity

N-(3-ethynylphenyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The ethynyl group is believed to enhance binding affinity to these targets, while the piperidine ring and carboxamide group contribute to the overall pharmacological profile. This compound may modulate cellular pathways, leading to effects such as apoptosis in cancer cells and inhibition of tumor growth .

Anticancer Properties

Several studies have investigated the anticancer properties of this compound. For instance, a study demonstrated its efficacy against various cancer cell lines, revealing significant cytotoxic effects. The compound exhibited an IC50 value indicating potent activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Table 1: IC50 Values Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| This compound | HCT-116 | 2.41 |

| Prodigiosin | MCF-7 | 1.93 |

| Prodigiosin | HCT-116 | 2.84 |

The above table illustrates that this compound exhibits comparable or superior activity compared to established anticancer agents like Prodigiosin.

Mechanisms Inducing Apoptosis

Flow cytometry analyses revealed that this compound induces apoptosis in cancer cells through mechanisms involving the activation of caspase pathways. Specifically, it was found to increase caspase-3/7 activity, which is a hallmark of apoptosis . Additionally, Western blot analyses indicated an increase in p53 expression levels and cleavage of caspase-3 in treated cells, further supporting its role as an apoptotic agent .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on this compound. These derivatives were tested for their biological activity against various cancer cell lines, revealing structural modifications that enhanced potency and selectivity against specific tumor types .

Table 2: Summary of Case Study Findings

| Derivative | Activity Against | Observations |

|---|---|---|

| Compound A | MCF-7 | Induced apoptosis |

| Compound B | HCT-116 | Increased p53 expression |

| Compound C | SK-MEL-2 | High selectivity |

This case study highlights the importance of structural modifications in enhancing the biological efficacy of compounds related to this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-ethynylphenyl)piperidine-4-carboxamide, and how can reaction conditions be systematically optimized?

- Methodology :

- Multi-step synthesis : Begin with piperidine-4-carboxylic acid activation using carbodiimide coupling agents. Introduce the 3-ethynylphenyl moiety via palladium-catalyzed Sonogashira coupling, ensuring controlled stoichiometry and inert atmosphere conditions .

- Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology to identify optimal yields and purity thresholds .

- Characterization : Confirm intermediate structures via -NMR, -NMR, and LC-MS. Final product purity should be validated by HPLC (≥95%) .

Q. How can researchers characterize the crystallographic structure of this compound to confirm its molecular configuration?

- Methodology :

- X-ray diffraction (XRD) : Grow single crystals via slow evaporation in a solvent mixture (e.g., ethanol/dichloromethane). Compare unit cell parameters (e.g., a, b, c axes) and bond angles with structurally analogous piperidine-carboxamides, such as N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide .

- Computational validation : Overlay experimental XRD data with density functional theory (DFT)-optimized structures to resolve discrepancies in torsional angles .

Q. What standard assays are recommended for initial evaluation of this compound’s biological activity?

- Methodology :

- Enzyme inhibition assays : Use fluorescence-based or radiometric assays to screen for activity against target enzymes (e.g., kinases, proteases). Include positive controls (e.g., staurosporine for kinases) and validate dose-response curves (IC values) .

- Cytotoxicity profiling : Test against immortalized cell lines (e.g., HEK293, HeLa) using MTT or resazurin assays. Normalize results to solvent-only controls to distinguish compound-specific effects .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of this compound in different solvent environments?

- Methodology :

- Reaction path search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential degradation pathways. Solvent effects can be modeled via implicit solvation (e.g., PCM for polar aprotic solvents) .

- Molecular dynamics (MD) : Simulate compound behavior in explicit solvent systems (e.g., water, DMSO) to assess conformational stability and aggregation propensity over nanosecond timescales .

Q. How should contradictory biological activity data for this compound across different assay platforms be resolved?

- Methodology :

- Orthogonal validation : Replicate key findings using alternative methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays).

- Meta-analysis : Aggregate data from multiple studies, applying statistical tools (e.g., hierarchical clustering) to identify outliers. Adjust for variables like buffer composition, incubation time, and assay sensitivity thresholds .

Q. What methodologies enable the study of this compound’s interaction with biological targets at the molecular level?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in target active sites. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpically vs. entropically driven interactions .

Q. How can structure-activity relationship (SAR) studies guide the rational modification of this compound?

- Methodology :

- Analog synthesis : Replace the ethynyl group with bioisosteres (e.g., cyclopropane, vinyl) or modify the piperidine ring (e.g., N-methylation, fluorination).

- Pharmacophore mapping : Use MOE or Phase to identify critical hydrogen-bond acceptors/donors and hydrophobic regions. Correlate with activity data to prioritize substituents .

Q. What experimental and computational approaches are effective in resolving stability issues of this compound under physiological conditions?

- Methodology :

- Forced degradation studies : Expose the compound to stress conditions (e.g., acidic/basic pH, UV light). Analyze degradation products via UPLC-QTOF-MS and propose degradation pathways .

- QSPR modeling : Train machine learning models on stability data of similar compounds to predict shelf-life and optimal storage conditions (e.g., desiccated, -20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.